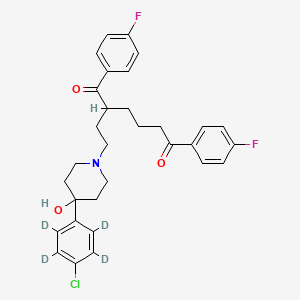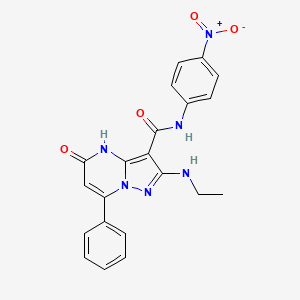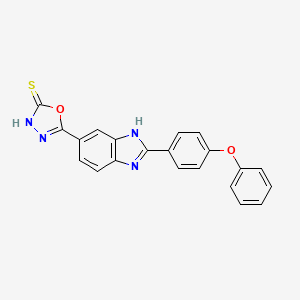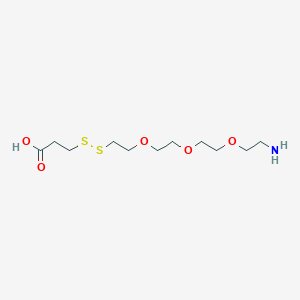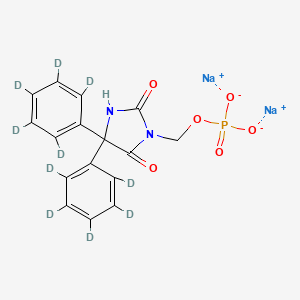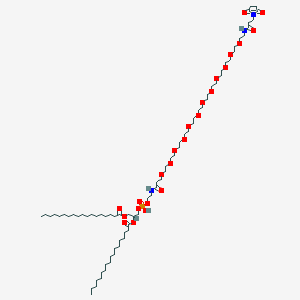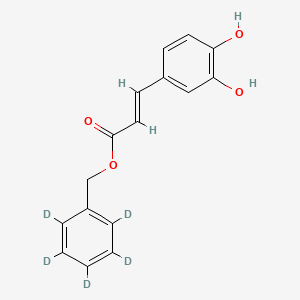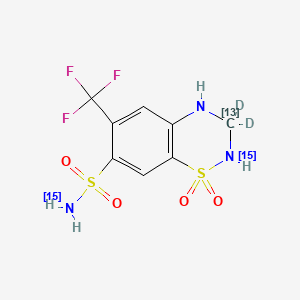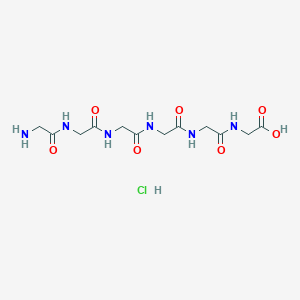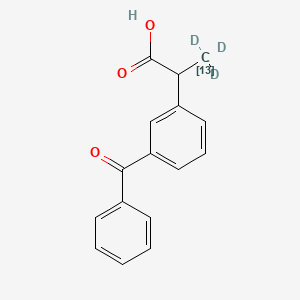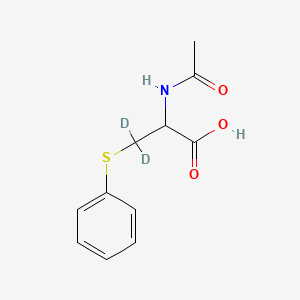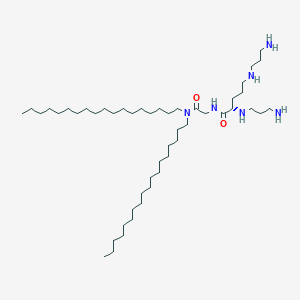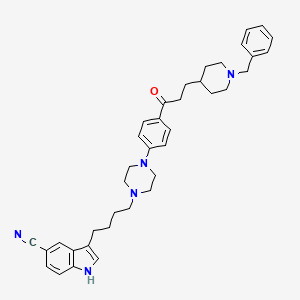
AChE-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AChE-IN-5 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-5 typically involves the reaction of specific piperazine derivatives with 1,3-dicarbonyl compounds. This process is mediated by manganese (III) acetate, resulting in the formation of dihydrofuran-piperazine hybrid compounds . The reaction conditions often include a solvent such as acetic acid and a temperature range of 60-80°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
AChE-IN-5 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms of this compound.
Applications De Recherche Scientifique
AChE-IN-5 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on acetylcholinesterase activity in various biological systems.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of biosensors for detecting acetylcholinesterase activity.
Mécanisme D'action
AChE-IN-5 exerts its effects by binding to the active site of acetylcholinesterase, thereby inhibiting the enzyme’s ability to hydrolyze acetylcholine. This inhibition increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The molecular targets include the anionic site and the esteratic subsite of acetylcholinesterase, where this compound forms stable interactions .
Comparaison Avec Des Composés Similaires
AChE-IN-5 is compared with other acetylcholinesterase inhibitors such as Donepezil, Rivastigmine, and Galantamine . While all these compounds inhibit acetylcholinesterase, this compound is unique due to its specific binding affinity and inhibitory potency. Similar compounds include:
Donepezil: A reversible inhibitor with a long duration of action.
Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase.
Galantamine: An alkaloid that also modulates nicotinic receptors.
This compound stands out for its potential to provide more targeted inhibition with fewer side effects, making it a promising candidate for further research and development.
Propriétés
Formule moléculaire |
C38H45N5O |
|---|---|
Poids moléculaire |
587.8 g/mol |
Nom IUPAC |
3-[4-[4-[4-[3-(1-benzylpiperidin-4-yl)propanoyl]phenyl]piperazin-1-yl]butyl]-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C38H45N5O/c39-27-32-9-15-37-36(26-32)34(28-40-37)8-4-5-19-41-22-24-43(25-23-41)35-13-11-33(12-14-35)38(44)16-10-30-17-20-42(21-18-30)29-31-6-2-1-3-7-31/h1-3,6-7,9,11-15,26,28,30,40H,4-5,8,10,16-25,29H2 |
Clé InChI |
GAESUMXHPCHJKQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CCC(=O)C2=CC=C(C=C2)N3CCN(CC3)CCCCC4=CNC5=C4C=C(C=C5)C#N)CC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


